molecular formula C13H15ClN2OS B1402415 3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1361113-93-0

3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B1402415
CAS No.: 1361113-93-0
M. Wt: 282.79 g/mol
InChI Key: UMKGEEFSEDNQMY-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2OS and its molecular weight is 282.79 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives and Carcinogenicity

Thiophene analogs have been studied for their potential carcinogenicity by synthesizing and evaluating compounds with similar structures, including thiophene derivatives of known carcinogens. These studies utilize assays like the Ames test and cell-transformation assays to predict carcinogenic potential. While in vitro evaluations suggest possible carcinogenicity, the chemical and biological behavior of these compounds casts doubt on their in vivo tumorigenic capabilities, indicating the need for further investigation into their effects and mechanisms (Ashby et al., 1978).

Desulfurization and Reactivity

Research on thiophene and its derivatives has also focused on their reactivity and potential for desulfurization, particularly in the context of environmental and material sciences. Studies involving thiophene on palladium surfaces have elucidated mechanisms of decomposition and interactions with metals, which are essential for understanding the environmental impact and applications in catalysis (Caldwell & Land, 1997).

CNS Drug Synthesis

Explorations into the synthesis of novel central nervous system (CNS) drugs have identified functional chemical groups within thiophene derivatives that may serve as precursors or active components. Such research underscores the role of thiophene and pyrrolidine structures in developing drugs with potential CNS activities, highlighting their significance in medicinal chemistry (Saganuwan, 2017).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a component of the compound , has been widely utilized in drug discovery due to its versatility and the ability to influence the pharmacophore space. Research into bioactive molecules characterized by the pyrrolidine ring has led to the identification of novel compounds with selective target activities, showcasing the scaffold's utility in developing treatments for various diseases (Li Petri et al., 2021).

Structure-Activity Relationships

The study of thiophene derivatives and their structure-activity relationships has provided insights into their therapeutic properties and biological activities. These investigations contribute to a better understanding of how modifications to the thiophene structure affect biological outcomes, facilitating the design of more effective and specific therapeutic agents (Drehsen & Engel, 1983).

Properties

IUPAC Name

3-pyrrolidin-3-yl-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS.ClH/c14-13(16)12-11(8-5-6-15-7-8)9-3-1-2-4-10(9)17-12;/h1-4,8,15H,5-7H2,(H2,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKGEEFSEDNQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(SC3=CC=CC=C32)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride
Reactant of Route 2
3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride
Reactant of Route 3
3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride
Reactant of Route 4
3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride
Reactant of Route 5
3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride
Reactant of Route 6
3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.